4-hydroxy-5-(3-hydroxy-5-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile
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Overview
Description
4-hydroxy-5-(3-hydroxy-5-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile is a complex organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, along with hydroxyl and dicarbonitrile functional groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-(3-hydroxy-5-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile typically involves multi-step reactions. One common method includes the acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another method involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-(3-hydroxy-5-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-hydroxy-5-(3-hydroxy-5-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-5-(3-hydroxy-5-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidine nucleotides . This inhibition disrupts the synthesis of DNA and RNA, leading to the antimicrobial and antifungal effects observed in various studies .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-(4-iodophenyl)-3,5-pyrazolidinedione
- 5-Hydroxy-1H-pyrazole-4-carboxylates
- 3-Hydroxy-1H-pyrazole-4-carboxylates
Uniqueness
4-hydroxy-5-(3-hydroxy-5-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H10N4O2 |
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Molecular Weight |
302.29 g/mol |
IUPAC Name |
4-hydroxy-5-(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H10N4O2/c18-8-11-6-13(14(22)7-12(11)9-19)15-16(20-21-17(15)23)10-4-2-1-3-5-10/h1-7,22H,(H2,20,21,23) |
InChI Key |
VBLRILQMKBOGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C3=C(C=C(C(=C3)C#N)C#N)O |
Origin of Product |
United States |
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